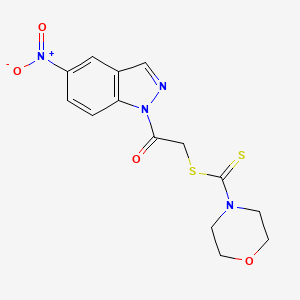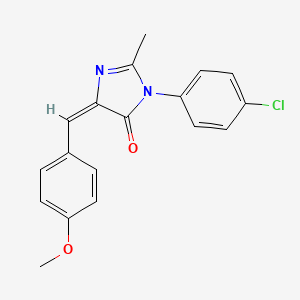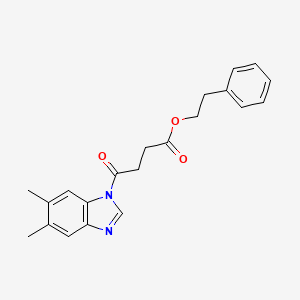
3-hydroxy-4-(3-methoxybenzoyl)-5-(4-methylphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-4-(3-methoxybenzoyl)-5-(4-methylphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(3-methoxybenzoyl)-5-(4-methylphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the various substituents through selective reactions. Common reagents used in these steps include:
Aldehydes and ketones: for the formation of the pyrrol-2-one ring.
Methoxybenzoyl chloride:
Methylphenyl derivatives: for the addition of the methylphenyl group.
Pyridine derivatives: for the incorporation of the pyridinylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
3-hydroxy-4-(3-methoxybenzoyl)-5-(4-methylphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-4-(3-methoxybenzoyl)-5-(4-methylphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-hydroxy-4-(3-methoxybenzoyl)-5-(4-methylphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-hydroxy-4-(3-methoxybenzoyl)-5-phenyl-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the methyl group on the phenyl ring.
3-hydroxy-4-(3-methoxybenzoyl)-5-(4-methylphenyl)-1-(2-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Has a different position of the pyridinylmethyl group.
Uniqueness
The uniqueness of 3-hydroxy-4-(3-methoxybenzoyl)-5-(4-methylphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C25H22N2O4 |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H22N2O4/c1-16-8-10-18(11-9-16)22-21(23(28)19-6-3-7-20(13-19)31-2)24(29)25(30)27(22)15-17-5-4-12-26-14-17/h3-14,22,28H,15H2,1-2H3/b23-21+ |
InChI-Schlüssel |
ACKNUDARGCLQMG-XTQSDGFTSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2CC4=CN=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CC4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-{[(3-chlorophenyl)acetyl]amino}benzoate](/img/structure/B15283819.png)
![3-(2,6-Dichlorophenyl)[1,2,3]triazolo[5,1-c][1,2,4]benzotriazine 5-oxide](/img/structure/B15283827.png)
![methyl 2-{5-[1-(methylamino)cyclopentyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B15283838.png)
![3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide](/img/structure/B15283860.png)
![8-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B15283865.png)
![N-ethyl-N-{[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B15283869.png)
![3-{[(5-Methyl-3-isoxazolyl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B15283883.png)

![2-(acetyloxy)-4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B15283903.png)
![2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283909.png)
![2-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B15283910.png)
![(4-tert-butylphenyl)-(9-oxa-2,4,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaen-2-yl)methanone](/img/structure/B15283913.png)


